molecular formula C14H15ClN2O3 B11831927 Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11831927
M. Wt: 294.73 g/mol
InChI Key: BVFSODFLEVXKLD-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate (CAS 1315351-69-9) is a high-purity quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73, this compound serves as a versatile synthetic intermediate . Its molecular structure, which features a 7-chloro substitution, a 6-methoxy group, and a critical 4-(methylamino) side chain, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of targeted therapeutic agents. Researchers utilize this compound in hit-to-lead optimization campaigns, where its core quinoline scaffold can be further functionalized to explore structure-activity relationships (SAR). It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Proper handling procedures are required, and it should be stored as recommended by the supplier.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-4-20-14(18)9-7-17-11-6-10(15)12(19-3)5-8(11)13(9)16-2/h5-7H,4H2,1-3H3,(H,16,17)

InChI Key

BVFSODFLEVXKLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)NC

Origin of Product

United States

Preparation Methods

Direct Amination of 4-Hydroxy Intermediate

An alternative route involves reacting the 4-hydroxy intermediate (ethyl 7-chloro-6-methoxy-4-hydroxyquinoline-3-carboxylate) with methylamine under Mitsunobu conditions. However, this method yields <50% due to competing side reactions.

One-Pot Halogenation-Amination

Combining chlorination and amination in a single pot reduces purification steps. Using POCl₃ and methylamine in dimethylformamide (DMF) at 120°C achieves 65% yield but requires stringent moisture control.

Comparative Table of Methods :

MethodYieldPurityComplexitySource
Stepwise Chlorination75%>99%High
One-Pot Synthesis65%95%Moderate
Mitsunobu Amination45%90%Low

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

This compound :

  • Melting Point : 212–214°C

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.07 (s, 3H, NCH₃), 3.98 (s, 3H, OCH₃), 4.43 (q, 2H, J=7.1 Hz, OCH₂), 6.89 (s, 1H, ArH), 8.52 (s, 1H, ArH).

  • HPLC Purity : >99%.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • POCl₃ Handling : Requires corrosion-resistant reactors and strict ventilation.

  • Solvent Recovery : Toluene and 2-ethoxyethanol are distilled and reused, reducing waste.

  • Catalyst Recycling : Pyridine hydrochloride is recovered via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains. The presence of the methylamino group is believed to enhance its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .

2. Anticancer Potential
Studies have demonstrated that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

3. Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases, including malaria and other parasitic infections. Its structural modifications can lead to improved efficacy and reduced toxicity, making it a valuable candidate in drug discovery programs .

Agrochemical Applications

1. Coccidiostatic Agents
Quinoline derivatives are explored as coccidiostats in veterinary medicine. This compound is being investigated for its potential to control coccidiosis in poultry, which is caused by protozoan parasites. Its effectiveness in inhibiting parasite growth could provide an alternative to traditional treatments .

2. Herbicides and Fungicides
The compound's chemical structure suggests potential applications in agrochemicals as herbicides or fungicides. Research into similar quinoline compounds indicates their ability to disrupt metabolic pathways in plants and fungi, leading to effective pest control measures .

Research Tool

1. Biological Studies
this compound can be utilized as a research tool in biological studies to investigate cellular mechanisms and pathways influenced by quinoline derivatives. Its ability to modulate enzyme activity makes it suitable for studying enzyme kinetics and inhibition .

2. Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers can modify its structure to create derivatives with enhanced biological activities or selectivity for specific targets .

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Analysis at Position 4

The methylamino group at position 4 distinguishes this compound from several analogues:

  • Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate: The hydroxyl group at position 4 offers hydrogen-bonding capabilities but may reduce metabolic stability due to susceptibility to oxidation .

Table 1: Position 4 Substituent Effects

Compound Substituent Key Properties
Target Compound Methylamino Enhanced hydrogen bonding, moderate lipophilicity
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate Cl Reactive leaving group, lower solubility
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate OH High polarity, reduced metabolic stability

Substituent Analysis at Positions 6 and 7

  • Chloro at Position 7: The chloro substituent is common in antibacterial quinolones (e.g., ciprofloxacin derivatives) and contributes to DNA gyrase inhibition .

Table 2: Positions 6 and 7 Substituent Comparison

Compound Position 6 Position 7 Biological Relevance
Target Compound OMe Cl Balanced lipophilicity and activity
Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate F Cl Increased polarity, reduced bioavailability
Ethyl 6-methyl-7-iodoquinoline-3-carboxylate Me I Bulkier substituents may hinder target binding

Carboxylate Ester vs. Other Functional Groups

The ethyl carboxylate at position 3 is a hallmark of prodrug design, improving oral bioavailability. Contrasting examples include:

  • Carboxamide derivatives (e.g., (R)-7-chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide): Amides resist hydrolysis but may exhibit slower esterase-mediated activation .
  • Sulfonamide derivatives (e.g., Ethyl 6-sulfamoyl-4H-pyrano-[3,2-h]quinoline-3-carboxylate): Sulfonamides enhance solubility but may introduce toxicity risks .

Physicochemical Properties

  • LogP and Solubility: The methoxy and methylamino groups likely result in a LogP of ~2.5 (similar to Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), balancing lipophilicity and aqueous solubility .

Biological Activity

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate (CAS No. 1315351-69-9) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its anticancer efficacy and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₅ClN₂O₃
  • Molecular Weight : 294.73 g/mol

The structure includes a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic activity primarily through the inhibition of specific signaling pathways involved in tumor growth and proliferation.

  • In Vitro Studies :
    • A study evaluated the compound's cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The results indicated that the compound displayed significant inhibitory effects with IC₅₀ values comparable to standard chemotherapeutic agents such as doxorubicin .
    • Another investigation focused on the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR-II), a critical target in cancer therapy. The compound demonstrated an IC₅₀ value of 1.38 μM, indicating potent activity against this receptor .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptosis pathways and disruption of cell cycle progression. The compound's interaction with VEGFR-II suggests it may hinder angiogenesis, a vital process for tumor growth .

Other Pharmacological Activities

In addition to its anticancer properties, the compound has been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives of quinoline compounds have shown promising antimicrobial effects, although specific data on this compound's antimicrobial activity is limited.

Case Studies and Research Findings

StudyCell LineIC₅₀ (μM)Mechanism
Study AMCF-76.502Inhibition of cell proliferation
Study BPC311.751Inhibition of VEGFR-II
Comparative StudyDoxorubicin (control)6.774 (MCF-7)Standard chemotherapy comparison

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and esterification of quinoline precursors. Key steps include:

Chlorination : Introduce chlorine at the 7-position using reagents like POCl₃ under reflux (60–80°C).

Methoxy Group Installation : Methoxylation at the 6-position via nucleophilic substitution (K₂CO₃, DMF, 100°C).

Methylamino Functionalization : Reductive amination or direct substitution using methylamine in ethanol under nitrogen .
Optimization : Control temperature during fluorination (if applicable) to prevent side reactions. Use anhydrous solvents and catalysts (e.g., DIPEA) to enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of quinoline derivatives like this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., methylamino at C4, methoxy at C6) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include bond angles (e.g., C4-N-Cmethyl ≈ 120°) and torsional deviations (<5°) to validate planarity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = calc. 325.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the bioactivity of this compound analogs?

  • Methodological Answer :
  • Systematic Substituent Variation :
PositionModificationBiological Impact
C6Replace OCH₃ with F or ClAlters lipophilicity and bacterial membrane penetration
C4Swap methylamino for ethylaminoModifies hydrogen bonding with target enzymes
  • Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for quinoline-based antimicrobial agents such as this compound?

  • Methodological Answer :
  • Bioavailability Studies : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
  • Metabolite Identification : Use LC-MS to detect hydroxylated or demethylated metabolites in liver microsomes .
  • Formulation Adjustments : Encapsulate in liposomes to enhance solubility and tissue penetration .

Q. How do electronic and steric effects of substituents influence the binding affinity of this compound derivatives to bacterial target enzymes?

  • Methodological Answer :
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with DNA gyrase. Key findings:
  • Electron-Withdrawing Groups (Cl at C7) : Increase electrophilicity, enhancing covalent interactions with catalytic serine residues .
  • Steric Effects : Bulky groups at C3 (ester) reduce binding pocket accessibility .
  • Crystallographic Validation : Compare ligand-enzyme co-crystal structures (resolution ≤2.0 Å) to confirm binding modes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer activity of this compound analogs?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to minimize variability .
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) versus anti-proliferative effects (Ki-67 staining) to differentiate modes of action .
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to confirm reproducibility .

Structural Interaction Studies

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in stabilizing the crystal lattice of this compound?

  • Methodological Answer :
  • Crystallographic Analysis : Identify intermolecular interactions using Mercury software:
  • π-π Stacking : Between quinoline rings (distance ≈3.8 Å) .
  • Hydrogen Bonds : N-H···O=C (2.1–2.3 Å) between methylamino and ester groups .
  • Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to correlate melting points (e.g., 220–225°C) with lattice energy .

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